molecular formula C30H33NO4S B11932137 rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11932137
M. Wt: 503.7 g/mol
InChI Key: KUBDPRSHRVANQQ-VSGBNLITSA-N
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Description

This compound is recognized for its ability to inhibit the interaction between integrin αvβ3 and vitronectin, with an IC50 value of 2.74 nanomolar . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P11 acetate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for integrin antagonists typically involve the use of solid-phase peptide synthesis or solution-phase synthesis, followed by chromatographic purification.

Industrial Production Methods

Industrial production of P11 acetate would likely involve large-scale synthesis using automated peptide synthesizers, ensuring high purity and yield. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

P11 acetate undergoes various chemical reactions, including:

    Oxidation: P11 acetate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within P11 acetate, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the P11 acetate molecule, potentially enhancing its efficacy or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

P11 acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

    Biology: Investigated for its role in inhibiting cell proliferation and inducing cell death in endothelial cells.

    Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting integrin-related pathways.

Mechanism of Action

P11 acetate exerts its effects by binding to the integrin αvβ3, thereby preventing its interaction with vitronectin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The compound also activates caspases and increases the expression of the tumor suppressor protein p53, inducing cell death in endothelial cells .

Comparison with Similar Compounds

Similar Compounds

    Tirofiban hydrochloride monohydrate: Another integrin antagonist used to inhibit platelet aggregation.

    Bestatin hydrochloride: An aminopeptidase inhibitor with integrin-modulating properties.

    Lifitegrast: An integrin antagonist used to treat dry eye disease by inhibiting lymphocyte function-associated antigen 1.

Uniqueness of P11 Acetate

P11 acetate is unique due to its high specificity and potency in inhibiting the integrin αvβ3-vitronectin interaction. Its ability to induce cell death through caspase activation and p53 expression further distinguishes it from other integrin antagonists.

Properties

Molecular Formula

C30H33NO4S

Molecular Weight

503.7 g/mol

IUPAC Name

(2R,6R)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m1/s1

InChI Key

KUBDPRSHRVANQQ-VSGBNLITSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CC=C([C@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O

Origin of Product

United States

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